molecular formula C18H14F2N2O2S2 B3472932 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-{4-[(difluoromethyl)thio]phenyl}ethanone

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-{4-[(difluoromethyl)thio]phenyl}ethanone

Cat. No.: B3472932
M. Wt: 392.4 g/mol
InChI Key: WWOWNVJLGWFXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This ring is substituted with a benzyl group at the 5-position and a thioether linkage at the 2-position. The thioether linkage connects the oxadiazole ring to a phenyl ring, which is further substituted with a difluoromethylthio group .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, oxadiazoles can generally be synthesized through the cyclization of certain precursors, such as carboxylic acids . The benzyl and difluoromethylthio groups could potentially be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring and the various substituents. The electron-withdrawing nature of the difluoromethylthio group could influence the electronic environment of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the various substituents. For instance, the oxadiazole ring might undergo reactions at the positions not substituted .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar oxadiazole ring and the various substituents could influence its solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions could involve exploring the potential applications of this compound, such as its potential use as a pharmaceutical compound . Further studies could also investigate its synthesis and properties in more detail.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(difluoromethylsulfanyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S2/c19-17(20)26-14-8-6-13(7-9-14)15(23)11-25-18-22-21-16(24-18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOWNVJLGWFXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-{4-[(difluoromethyl)thio]phenyl}ethanone
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-{4-[(difluoromethyl)thio]phenyl}ethanone
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-{4-[(difluoromethyl)thio]phenyl}ethanone
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-{4-[(difluoromethyl)thio]phenyl}ethanone
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-{4-[(difluoromethyl)thio]phenyl}ethanone
Reactant of Route 6
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-{4-[(difluoromethyl)thio]phenyl}ethanone

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